6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃) :
¹³C NMR (125 MHz, CDCl₃) :
Infrared Spectroscopy (IR)
Mass Spectrometry (MS)
- Molecular ion peak : m/z 256.073 (M⁺)
- Fragmentation patterns :
- Loss of CO (m/z 228)
- Cleavage of methoxy group (m/z 241)
Thermodynamic Properties and Solubility Behavior
The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic benzodioxole and methoxyphenyl groups. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and halogenated hydrocarbons (e.g., chloroform).
Computational Chemistry Predictions (DFT, Molecular Orbital Analysis
Density Functional Theory (DFT)
- HOMO-LUMO gap : 4.2 eV (B3LYP/6-31G(d) level), indicating moderate reactivity.
- Electrostatic potential : The aldehyde group acts as an electrophilic site, while the methoxyphenyl ring shows nucleophilic character.
Molecular Orbital Analysis
- HOMO : Localized on the benzodioxole oxygen lone pairs and π-system of the methoxyphenyl group.
- LUMO : Dominated by the aldehyde carbonyl and benzodioxole anti-bonding orbitals.
Molecular Docking
AutoDock Vina simulations predict strong binding (ΔG = -8.2 kcal/mol) to cytochrome P450 enzymes via:
- Hydrogen bonding between the aldehyde oxygen and Lys123.
- π-π stacking between the benzodioxole ring and Phe220.
These computational insights align with experimental data on analogous compounds, suggesting potential bioactivity.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-17-12-4-2-10(3-5-12)13-7-15-14(18-9-19-15)6-11(13)8-16/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRUWDPXFOWYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2C=O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594760 | |
| Record name | 6-(4-Methoxyphenyl)-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875854-00-5 | |
| Record name | 6-(4-Methoxyphenyl)-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde typically involves the condensation of benzo[d][1,3]-dioxole carbaldehyde with 4-methoxyphenyl derivatives. One common method includes the reaction of benzo[d][1,3]-dioxole-5-carbaldehyde with 4-methoxybenzaldehyde under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solvents like ethanol (EtOH) and ethyl acetate (EtOAc) for crystallization and purification .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde serves as a valuable building block in organic synthesis for creating more complex molecules. Its unique structure allows chemists to explore various synthetic pathways leading to new compounds with potential applications in pharmaceuticals and materials science.
Research has indicated that this compound exhibits promising biological activity, particularly in the following areas:
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit tumor cell proliferation in various cancer cell lines. For instance, cytotoxicity assays revealed effective inhibition against lung cancer cell lines with IC50 values indicating significant potency.
Table 1: Cytotoxicity Results of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCC827 (Lung) | 6.26 ± 0.33 | |
| Compound B | NCI-H358 (Lung) | 6.48 ± 0.11 | |
| This compound | Various | TBD |
The mechanism of action for its anticancer effects may involve modulation of specific cellular pathways or inhibition of key enzymes related to cancer progression.
- Antimicrobial Activity : The compound has also been investigated for its potential antimicrobial properties, showing effectiveness against various bacterial strains.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic applications, particularly in drug development targeting diseases such as cancer and infections. The presence of the methoxy group enhances its solubility and bioavailability, making it a candidate for further drug formulation studies.
Industrial Applications
Beyond the laboratory, this compound finds utility in industrial applications where specialty chemicals are required. Its unique properties make it suitable for the synthesis of materials used in cosmetics and other consumer products.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a comparative analysis of the compound with key analogs, highlighting structural differences, synthetic routes, reactivity, and applications.
Structural and Functional Group Variations
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
- Steric Effects : The bulky 4-methoxyphenyl group may hinder reactions at the aldehyde or adjacent positions, unlike the iodine in 6-I-substituted analogs, which facilitates further functionalization .
Biological Activity
6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antiparasitic research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 256.25 g/mol. The presence of functional groups such as the aldehyde enhances its reactivity and potential for biological interactions.
Synthesis Methods
Various synthetic routes have been developed for the production of this compound, which include:
- Condensation Reactions : Utilizing starting materials such as methoxybenzaldehyde and dioxole derivatives.
- Oxidative Methods : Transforming simpler precursors into the desired aldehyde through oxidation processes.
These methods yield varying purities and quantities, which can influence biological testing outcomes.
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. A study evaluating derivatives of benzodioxole reported promising results against various cancer cell lines. The cytotoxicity of these compounds was assessed using different assay methods, revealing effective inhibition of tumor cell proliferation.
Table 1: Cytotoxicity Results of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCC827 (Lung) | 6.26 ± 0.33 | |
| Compound B | NCI-H358 (Lung) | 6.48 ± 0.11 | |
| This compound | Various | TBD |
The mechanism of action for the anticancer effects may involve the modulation of specific cellular pathways or the inhibition of key enzymes involved in cancer progression.
Antiparasitic Activity
The compound also shows potential antiparasitic effects. Research has indicated that benzodioxole derivatives can inhibit the growth of certain parasites, suggesting a broader application in treating parasitic infections.
Table 2: Antiparasitic Activity Overview
| Compound | Parasite Targeted | Effect Observed | Reference |
|---|---|---|---|
| Benzodioxole Derivative A | Schistosoma spp. | Growth Inhibition | |
| Benzodioxole Derivative B | Plasmodium spp. | Cytotoxic Effects |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds with similar structures:
- Anticancer Properties : A study demonstrated that methoxy-substituted pyrazoline derivatives exhibited high cytotoxicity against oral squamous cell carcinoma (OSCC) lines, suggesting that modifications to the benzodioxole structure could enhance efficacy in cancer treatment .
- Antiviral Activity : Thiosemicarbazone derivatives incorporating a benzo[d][1,3]dioxole moiety were tested against Bovine Viral Diarrhea Virus (BVDV), showing promising antiviral properties .
- Mechanistic Insights : The interaction with specific molecular targets such as enzymes or receptors has been hypothesized but requires further elucidation to fully understand the compound's mechanisms .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde, and what purification methods ensure high yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted benzodioxole precursors. For example, regioselective formylation at the 5-position can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF). Key parameters include temperature control (0–5°C during formylation) and inert atmosphere to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to isolate the aldehyde with >95% purity. Monitor progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound, and what are the diagnostic signals?
- Methodological Answer :
- ¹H NMR : A singlet at δ 9.8–10.2 ppm corresponds to the aldehyde proton. The 4-methoxyphenyl group shows two doublets (δ 6.8–7.2 ppm, J = 8.5 Hz) for aromatic protons, and a methoxy singlet at δ 3.8 ppm. Benzodioxole protons appear as two singlets (δ 6.0–6.5 ppm) .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) and 1250–1100 cm⁻¹ (C-O-C stretching in benzodioxole).
- MS : Molecular ion peak [M⁺] at m/z 284 (calculated for C₁₅H₁₂O₄) with fragmentation patterns consistent with loss of CO (m/z 256) and methoxy groups .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of dust or vapors. Store in a cool, dry place away from oxidizing agents. Spills should be neutralized with sodium bicarbonate and absorbed with inert material. Refer to SDS for detailed hazard codes (e.g., H315, H319) and disposal guidelines .
Advanced Research Questions
Q. How does the electronic nature of substituents (e.g., methoxy vs. trifluoromethyl) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Electron-donating groups (e.g., methoxy) activate the aromatic ring toward electrophilic substitution but may deactivate it in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) can predict charge distribution: the aldehyde group acts as an electron-withdrawing moiety, directing reactions to the 4-methoxyphenyl ring. Experimental validation using substituent-swapping analogs (e.g., replacing -OCH₃ with -CF₃) and monitoring reaction rates via HPLC is advised .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound and its derivatives?
- Methodological Answer : Discrepancies in antibacterial or enzyme inhibition assays may arise from variations in solvent polarity, incubation time, or microbial strains. Standardize protocols:
- Use a common solvent (DMSO, <1% v/v) to avoid cytotoxicity.
- Validate results across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria).
- Perform dose-response curves (IC₅₀) with triplicate measurements. Cross-reference crystallographic data (e.g., bond angles in the benzodioxole ring) to assess conformational impacts on activity .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s stability and interaction with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate HOMO-LUMO gaps and Fukui indices for nucleophilic/electrophilic sites.
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., CYP450 enzymes). Key interactions include hydrogen bonding between the aldehyde group and active-site residues (e.g., Lys123) and π-π stacking with the benzodioxole ring .
Q. What are the implications of the compound’s photostability for long-term storage and in vitro assays?
- Methodological Answer : Conduct accelerated stability studies under UV light (λ = 254 nm) and monitor degradation via HPLC. Protect solutions with amber glassware and antioxidants (e.g., BHT). For assays requiring light exposure (e.g., photodynamic therapy), pre-test stability under experimental conditions (e.g., 37°C, 5% CO₂) and adjust protocols to minimize decomposition .
Data Presentation
Table 1 : Key Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 284.26 g/mol | HRMS |
| Melting Point | 128–130°C | DSC |
| LogP (Octanol-Water) | 2.1 ± 0.3 | Shake-flask |
| UV λmax (Ethanol) | 285 nm | UV-Vis |
Table 2 : Common Synthetic Routes and Yields
| Route | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF, 0°C | 68–72 | |
| Friedel-Crafts Acylation | AlCl₃, AcCl, RT | 55–60 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
